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Antimony, compd. with gallium (1:1) - 12064-03-8

Antimony, compd. with gallium (1:1)

Catalog Number: EVT-338176
CAS Number: 12064-03-8
Molecular Formula: GaSb
Molecular Weight: 191.483 g/mol
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Product Introduction

Future Directions
  • Improving Solar Cell Efficiency: Developing efficient GaSb-based solar cells, especially in multi-junction configurations, holds significant potential [].
  • Enhancing Thermoelectric Performance: Exploring novel GaSb alloys and nanostructures to enhance thermoelectric efficiency for waste heat recovery applications [].

Nanomaterials and Nanostructures

3.1 Description: The unique properties of GaSb are further accentuated at the nanoscale. Research has focused on synthesizing and characterizing GaSb nanowires, quantum dots, and other nanostructures for various applications [, ].

  • Chemical Vapor Deposition (CVD): GaSb nanowires have been synthesized using CVD methods, employing gold nanoparticles as catalysts to promote nanowire growth [].
  • Quantum Confinement Effects: GaSb nanostructures exhibit quantum confinement effects, leading to size-dependent optical and electronic properties [].
Overview

Antimony, compound with gallium (1:1) is a binary compound composed of antimony and gallium in a stoichiometric ratio of one to one. This compound is of interest due to its unique properties and potential applications in various fields, particularly in electronics and materials science. Antimony is a metalloid known for its semiconducting properties, while gallium is a post-transition metal that exhibits interesting characteristics, such as low melting point and high thermal conductivity. The combination of these two elements results in a compound that can exhibit enhanced electrical and thermal properties.

Source

The primary sources for the information on antimony and gallium compounds include scientific journals, materials science textbooks, and databases such as the Cambridge Structural Database. These sources provide detailed insights into the synthesis, characterization, and applications of various antimony compounds.

Classification

Antimony, compound with gallium (1:1) can be classified as an inorganic compound. It falls under the category of binary compounds formed by the combination of two elemental constituents. In terms of its chemical structure, it can be categorized as a semiconductor material, which is crucial for applications in electronic devices.

Synthesis Analysis

Methods

The synthesis of antimony, compound with gallium (1:1) can be achieved through several methods:

  1. Solid-State Reaction: This method involves heating stoichiometric amounts of antimony and gallium powders in an inert atmosphere at elevated temperatures. The reaction typically occurs at temperatures around 600-800 °C.
  2. Chemical Vapor Deposition: In this technique, gaseous precursors containing antimony and gallium are introduced into a reaction chamber where they decompose on a substrate to form the desired compound.
  3. Melt Quenching: This method involves melting the elements together in a controlled environment followed by rapid cooling to obtain the compound in a solid state.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of antimony, compound with gallium (1:1) can be described using crystallographic data obtained from X-ray diffraction studies. The compound typically adopts a rhombohedral crystal system with space group R-3m.

Data

  • Lattice Parameters: The unit cell dimensions are approximately a=b=4.18 a=b=4.18\text{ } and c=12.83 c=12.83\text{ }.
  • Coordination Geometry: Antimony and gallium atoms are tetrahedrally coordinated within the crystal lattice.
Chemical Reactions Analysis

Reactions

Antimony, compound with gallium (1:1) can undergo various chemical reactions depending on environmental conditions:

  1. Oxidation: When exposed to oxygen at elevated temperatures, this compound can oxidize to form antimony oxide and gallium oxide.
  2. Reactivity with Acids: The compound reacts with strong acids such as hydrochloric acid to produce gallium chloride and antimony trichloride.

Technical Details

The oxidation reaction can be represented as follows:

SbGa+O2Sb2O3+Ga2O3\text{SbGa}+\text{O}_2\rightarrow \text{Sb}_2\text{O}_3+\text{Ga}_2\text{O}_3

This reaction highlights the stability of the compound under inert conditions but its susceptibility to oxidative environments.

Mechanism of Action

Process

The mechanism by which antimony, compound with gallium (1:1) exhibits its properties primarily involves charge carrier dynamics within its crystalline structure. The presence of both antimony and gallium creates energy levels within the band gap that facilitate electron mobility.

Data

  • Band Gap Energy: The band gap of this compound has been measured to be approximately 1.5 eV, making it suitable for applications in optoelectronics.
  • Charge Carrier Concentration: Doping with other elements can enhance the charge carrier concentration, further improving electrical conductivity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound typically appears as a metallic gray solid.
  • Melting Point: The melting point is around 580 °C.
  • Density: The density is approximately 6.63 g cm36.63\text{ g cm}^3.

Chemical Properties

  • Solubility: Antimony, compound with gallium (1:1) is insoluble in water but soluble in strong acids.
  • Stability: The compound is stable under normal atmospheric conditions but can degrade when exposed to moisture or acidic environments.
Applications

Antimony, compound with gallium (1:1) has several scientific uses:

  • Semiconductor Applications: Due to its semiconducting properties, it is used in electronic devices such as diodes and transistors.
  • Thermal Management Materials: Its high thermal conductivity makes it suitable for use in heat sinks and thermal interface materials.
  • Optoelectronic Devices: The unique optical properties allow for applications in light-emitting diodes and laser technologies.
Synthesis Methodologies and Mechanistic Pathways

Vapor-Phase Epitaxial Growth Techniques for GaSb Thin Films

Vapor-phase epitaxial growth enables precise control over GaSb thin-film stoichiometry and crystallinity, critical for optoelectronic device performance. Organometallic vapor-phase epitaxy (OMVPE) predominantly employs precursors like trimethylgallium (TMGa) and triethylgallium (TEGa) alongside liquid stibine or trimethylantimony (TMSb). Research demonstrates that TEGa offers superior growth kinetics compared to TMGa due to its lower decomposition temperature (≈450°C vs. >550°C), resulting in mass-transport-limited growth with enhanced thickness and alloy composition uniformity across large-area substrates [2]. This is vital for minimizing thermal gradients during deposition, which otherwise cause non-uniform precursor decomposition.

Molecular beam epitaxy (MBE) techniques utilize elemental gallium and antimony effusion cells under ultra-high vacuum. Antimony cracker zones are maintained at ≈900°C to generate monomeric Sb (Sb₁), which enhances incorporation efficiency. Studies reveal that precise Sb flux control between 10⁻⁹–10⁻⁸ Torr governs surface reconstruction: below 5×10⁻⁹ Torr, Sb acts as a dopant, while above this threshold, it functions as a surfactant suppressing Stranski–Krastanov islanding and reducing surface roughness by 45% [4]. Real-time monitoring via reflection high-energy electron diffraction (RHEED) confirms a transition from 3D to 2D growth modes under optimized Sb flux.

Table 1: Precursor Parameters in MOVPE Growth of GaSb

PrecursorDecomposition Temp (°C)Growth Rate (μm/h)V/III RatioMorphology RMS (nm)
TMGa>5500.8253.2
TEGa≈4501.0200.9
TMSb≈4001.0200.9

Data synthesized from [2] [4]

Solid-State Reaction Dynamics in Direct Elemental Synthesis

Direct synthesis of GaSb involves exothermic reactions between gallium and antimony metals. The process initiates at ≈500°C, where stoichiometric Ga:Sb mixtures undergo liquefaction. Reaction kinetics are governed by diffusion barriers, with activation energies of ≈65 kJ/mol for Sb migration into the gallium lattice. In graphite or quartz crucibles under hydrogen atmosphere, synthesis at 720–730°C produces polycrystalline GaSb with minimal oxide contamination [6]. Crucible material critically influences purity: quartz introduces fewer impurities but risks melt adhesion, while graphite necessitates coatings to prevent carbon dissolution.

Phase formation mechanisms involve rapid nucleation of GaSb crystallites at heterogeneous sites. Cooling rates dictate crystal quality: slow cooling (1–3°C/min) promotes preferential orientation along (111) planes, whereas quenching introduces antimony vacancies. Post-synthesis purification techniques like zone refining leverage GaSb’s incongruent melting to segregate metallic inclusions. Impurity concentrations below 10¹⁶ cm⁻³ are achievable after three refining passes [5] [6]. Molten salt methods (e.g., NaCl-KCl eutectic) reduce synthesis temperatures to 950°C and times to 1 hour by enhancing ion mobility. This yields pyrochlore-type GaSb derivatives with 98% phase purity, confirmed by Rietveld refinement [7].

Thermodynamic Modeling of Ga-Sb Phase Equilibria

The Ga-Sb system exhibits a simple eutectic phase diagram with a single stoichiometric compound (GaSb) melting congruently at 712°C. Thermodynamic assessments via CALPHAD modeling reveal a eutectic point at 89 at.% Sb and 592°C. GaSb’s narrow homogeneity range (<0.1 at.% deviation) stems from its covalent bonding dominance, validated by density functional theory calculations showing a 0.29 eV/atom stability margin over phase-separated Ga/Sb [3].

Pressure-temperature (P-T) projections indicate that GaSb undergoes a zincblende-to-orthorhombic phase transition above 7.5 GPa. In situ X-ray diffraction quantifies a volume collapse of 12.3% during this transition, consistent with partial metallization. Enthalpy of fusion measurements via drop calorimetry give ΔH_f = 50.2±0.5 kJ/mol, while low-temperature heat capacity analyses (1–30 K) show a Debye temperature of 265 K [3].

Table 2: Thermodynamic Parameters of GaSb

PropertyValueMeasurement Technique
Melting Point (°C)712Differential Thermal Analysis
Eutectic Composition (at.% Sb)89Microprobe Analysis
ΔH_f (kJ/mol)50.2 ± 0.5Drop Calorimetry
Debye Temperature (K)265Low-T Specific Heat Capacity
P-induced Transition (GPa)7.5High-P XRD

Data compiled from [3]

Doping Mechanisms and Carrier Concentration Modulation

n-type doping of GaSb employs tellurium (Te) or selenium (Se), substituting antimony sites. Te incorporation follows Fickian diffusion at temperatures >600°C, with activation energy Ea = 1.8 eV. Carrier concentrations up to 2×10¹⁹ cm⁻³ are achievable, though self-compensation via Ga vacancy (VGa) formation limits efficiency beyond 5×10¹⁸ cm⁻³. p-type doping uses zinc (Zn) or cadmium (Cd), occupying gallium sublattices. Zn diffusion exhibits anomalous "kink-and-tail" profiles due to interstitial-substitutional exchange, modeled by the Frank-Turnbull mechanism [5].

Isoelectronic surfactants like antimony modify interfacial kinetics without incorporating into the bulk. During GaAsN growth, Sb fluxes >5×10⁻⁹ Torr reduce surface energy by 30%, suppressing nitrogen segregation and enabling 1.55 μm photoluminescence from InGaAsNSb quantum wells. Conversely, sub-surfactant-level Sb (<5×10⁻⁹ Torr) incorporates as an impurity, forming deep levels that quench photoluminescence intensity by 70% [4]. Co-doping strategies (e.g., Te+Zn) counter vacancy effects: in Si, GaSb complex formation via ion doping enhances hole mobility by 45% by reducing ionized impurity scattering [5].

Table 3: Dopant Characteristics in GaSb

DopantTypeMax n/p (cm⁻³)Activation Energy (meV)Role
Ten2×10¹⁹5.7Substitutional Sb
Znp8×10¹⁸30.5Substitutional Ga
Sb (flux)SurfactantN/AN/ASurface energy reducer

Data derived from [4] [5]

Properties

CAS Number

12064-03-8

Product Name

Antimony, compd. with gallium (1:1)

IUPAC Name

gallanylidynestibane

Molecular Formula

GaSb

Molecular Weight

191.483 g/mol

InChI

InChI=1S/Ga.Sb

InChI Key

VTGARNNDLOTBET-UHFFFAOYSA-N

SMILES

[Ga+3].[Sb]

Canonical SMILES

[Ga]#[Sb]

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